4',5'-Dimethoxy-2'-methylacetophenone

Descripción

Historical Context of Acetophenone (B1666503) Research in Organic Chemistry

The journey of acetophenone research is intrinsically linked to the development of fundamental reactions in organic synthesis. The late 19th century saw the advent of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry that provided a straightforward method for the acylation of aromatic compounds. This reaction, coinvented by Charles Friedel and James Crafts, enabled the direct introduction of an acetyl group onto an aromatic ring, paving the way for the synthesis of acetophenone and its derivatives. Early research focused on understanding the scope and limitations of this reaction, exploring various catalysts and substrates. Over the decades, acetophenones have served as model compounds for studying reaction mechanisms, substituent effects, and spectroscopic properties of aromatic ketones.

Significance of Methoxy (B1213986) and Methyl Substitution Patterns in Aromatic Compound Studies

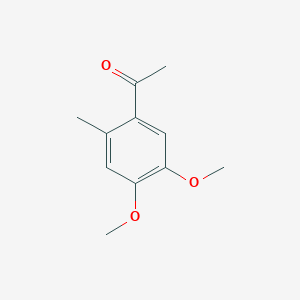

The presence and position of substituents on the aromatic ring of acetophenone profoundly influence its chemical and physical properties. The methoxy (-OCH₃) and methyl (-CH₃) groups, as seen in 4',5'-Dimethoxy-2'-methylacetophenone, are particularly significant in this regard.

Methoxy Groups (-OCH₃): The two methoxy groups at the 4' and 5' positions are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring. This activating effect makes the ring more susceptible to electrophilic aromatic substitution reactions. The ortho, para-directing nature of the methoxy groups plays a crucial role in determining the regioselectivity of further chemical modifications.

Methyl Group (-CH₃): The methyl group at the 2' position is a weakly electron-donating group through induction. Its primary influence, however, is steric. Being in the ortho position relative to the acetyl group, the methyl group can sterically hinder the approach of reagents to the carbonyl group and the adjacent positions on the aromatic ring. This steric hindrance can affect reaction rates and product distributions.

The interplay of the electronic effects of the two methoxy groups and the steric and electronic effects of the methyl group in this compound creates a unique chemical environment that can be exploited in targeted synthesis.

Overview of Current Research Trajectories for this compound and Related Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide a strong indication of its potential applications. Polysubstituted acetophenones are valuable intermediates in the synthesis of a diverse range of compounds with applications in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: Many biologically active compounds, including anti-inflammatory, anti-cancer, and anti-fungal agents, contain the substituted acetophenone motif. nih.gov The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel flavonoids, chalcones, and other heterocyclic compounds with potential therapeutic properties. Research on related dimethoxy and methyl-substituted acetophenones has shown promising results in these areas.

Agrochemicals: Substituted acetophenones are also used in the development of new herbicides and pesticides. The biological activity of these compounds is often linked to their specific substitution patterns, and this compound could serve as a building block for novel agrochemical agents.

Organic Synthesis: As a functionalized aromatic ketone, this compound is a versatile starting material for a variety of organic transformations. These include oxidation, reduction, condensation, and halogenation reactions, leading to a wide range of more complex molecules. The synthesis of a related compound, 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone, highlights the utility of such scaffolds in building intricate molecular architectures. orgsyn.org

Chemical Properties and Synthesis

The chemical properties of this compound are dictated by its functional groups and substitution pattern.

Interactive Data Table: Predicted Chemical Properties

| Property | Value |

| IUPAC Name | 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-one |

| CAS Number | 24186-66-1 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

The synthesis of this compound can be approached through several established methods in organic chemistry, with the Friedel-Crafts acylation being the most direct route.

A plausible synthetic route would involve the Friedel-Crafts acylation of 3,4-dimethoxytoluene (B46254) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The directing effects of the methoxy and methyl groups would favor the formation of the desired isomer.

An alternative approach could involve a multi-step synthesis starting from a more readily available precursor, followed by modifications to introduce the required substituents. For instance, the synthesis of 4,5-Dimethoxy-2-nitroacetophenone from 4,5-dimethoxyacetophenone demonstrates a method for introducing a substituent at the 2-position, which could potentially be adapted. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQQZPBPWOLATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383608 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-66-1 | |

| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Isolation Investigations in Biological Systems

Discovery and Source Identification of Related Acetophenones in Natural Products

Acetophenones are a class of naturally occurring phenolic compounds that have been identified in a wide array of biological systems, including over 24 plant families and various fungal strains. nih.govnih.gov These compounds exist in nature in both their free form and as glycosides. nih.govnih.gov The initial discovery and subsequent isolation of these molecules have been driven by phytochemical investigations into traditional medicinal plants and microbial screening programs. The genera Melicope and Acronychia are particularly notable as significant producers of acetophenone (B1666503) derivatives. nih.govkib.ac.cn

Phytochemical analysis of various plant species has led to the isolation and characterization of numerous acetophenone derivatives. These compounds are often part of the plant's defense mechanism against insects and other pests. nih.gov For instance, research into the genus Melicope has yielded a significant number of acetophenones, including meliviticine A and meliviticine B from M. vitiflora, and melibarbinon A and melibarbinon B from M. barbigera. nih.govresearchgate.net Similarly, studies on the genus Acronychia have resulted in the isolation of compounds like acrovestone (B1206056) from A. pedunculata and other new acetophenone derivatives from A. oligophlebia. nih.govkib.ac.cn

Other plant families have also been identified as sources of unique acetophenones. For example, acetovanillone (B370764) has been identified in the roots of Apocynum venetum, polygoacetophenoside from Polygonum multiflorum, rumexin from Rumex aquatica, and 2′,6′-dihydroxy-4′-methoxyacetophenone from the roots of Sanguisorba minor. nih.gov Paeonol (B1678282), another well-known acetophenone derivative, has a long history of use in folk medicine. nih.gov

The table below details some of the acetophenone derivatives that have been isolated from various plant sources.

| Compound Name | Plant Source | Plant Family | Reference |

| Meliviticine A | Melicope vitiflora | Rutaceae | researchgate.net |

| Meliviticine B | Melicope vitiflora | Rutaceae | researchgate.net |

| Melibarbinon A | Melicope barbigera | Rutaceae | nih.gov |

| Melibarbinon B | Melicope barbigera | Rutaceae | nih.gov |

| Acrovestone | Acronychia pedunculata | Rutaceae | nih.gov |

| Acetovanillone | Apocynum venetum | Apocynaceae | nih.gov |

| Polygoacetophenoside | Polygonum multiflorum | Polygonaceae | nih.gov |

| Rumexin | Rumex aquatica | Polygonaceae | nih.gov |

| 2′,6′-Dihydroxy-4′-methoxyacetophenone | Sanguisorba minor | Rosaceae | nih.gov |

| Paeonol | Various, including Paeonia species | Paeoniaceae | nih.gov |

| Eupatofortunone | Eupatorium fortunei | Asteraceae | nih.gov |

| 2-Hydroxy-4-methylacetophenone | Eupatorium fortunei | Asteraceae | nih.gov |

In addition to plants, microorganisms, particularly fungi and bacteria, are also a source of acetophenone and its derivatives. nih.gov Microbial fermentation has been explored as a method for the production of these compounds. For instance, the fungus Bjerkandera adusta has been studied in the context of acetophenone biosynthesis. nih.govencyclopedia.pub

Several yeast strains have been investigated for their ability to perform enantioselective bioreduction of acetophenones to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry. nih.gov One such example is the yeast Candida tropicalis, which has been used for the reduction of acetophenone and its analogues. nih.gov Soil-derived fungal isolates, including species of Penicillium and Aspergillus, have also demonstrated the ability to biotransform acetophenone and its derivatives. researchgate.nettandfonline.com

The following table lists some microorganisms that have been identified in the production or biotransformation of acetophenone derivatives.

| Microorganism | Type | Role in Relation to Acetophenones | Reference |

| Bjerkandera adusta | Fungus | Biosynthesis of acetophenone | nih.govencyclopedia.pub |

| Candida tropicalis | Yeast | Bioreduction of acetophenones | nih.gov |

| Penicillium sp. | Fungus | Bioreduction of acetophenones | researchgate.nettandfonline.com |

| Aspergillus sp. | Fungus | Bioreduction of acetophenones | researchgate.nettandfonline.com |

| Yarrowia lipolytica | Yeast | Biotransformation of acetophenone | researchgate.net |

| Aromatoleum aromaticum | Bacterium | Anaerobic metabolism of acetophenone | researchgate.net |

Biosynthetic Pathway Elucidation of Acetophenone Derivatives

The biosynthesis of acetophenone derivatives in biological systems, particularly in plants and microorganisms, has been a subject of scientific investigation. The primary route for the formation of the basic carbon skeleton of these phenolic compounds is the shikimate pathway. nih.govencyclopedia.pub This metabolic pathway is present in plants, fungi, and bacteria, but not in animals. nih.gov

The shikimate pathway begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and leads to the formation of the aromatic amino acid phenylalanine. nih.gov The enzyme phenylalanine ammonia (B1221849) lyase (PAL) then catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.govencyclopedia.pub

From trans-cinnamic acid, the biosynthesis of acetophenone is thought to proceed via a β-oxidative pathway. nih.govencyclopedia.pub This pathway involves the shortening of the side chain of cinnamic acid. It is proposed that trans-cinnamic acid is first hydroxylated to β-hydroxy-phenyl propionic acid, which is then oxidized to β-oxo-phenyl propionic acid. nih.govencyclopedia.pub The subsequent degradation of β-oxo-phenyl propionic acid results in the formation of acetophenone. nih.govencyclopedia.pub This β-oxidative pathway has been suggested for the fungus Bjerkandera adusta and has also been explored in the flowers of tea plants (Camellia sinensis). nih.govencyclopedia.pub

In some plants, such as the white spruce (Picea glauca), a model for the biosynthesis of hydroxyacetophenones has been proposed. nih.gov This model involves three main stages:

The biosynthesis of the acetophenone aglycons. nih.gov

The formation and accumulation of the corresponding glycosides, which is catalyzed by a glucosyltransferase. nih.gov

The release of the aglycons, catalyzed by a β-glucosidase, often as a defense response. nih.gov

While the general framework of acetophenone biosynthesis is understood, the specific enzymes involved in many of the steps, particularly in the β-oxidative pathway, are yet to be fully identified and characterized. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4',5'-Dimethoxy-2'-methylacetophenone and its Analogues

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. numberanalytics.com In the context of synthesizing this compound, this reaction would involve the acylation of 1,2-dimethoxy-4-methylbenzene with an appropriate acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640).

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice. numberanalytics.comlibretexts.org The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. numberanalytics.com The methoxy (B1213986) and methyl groups on the starting material are activating and direct the incoming acyl group. Specifically, the methyl group is an ortho-, para-director, while the methoxy groups are also strong ortho-, para-directors. The final position of acylation is determined by the combined directing effects and steric hindrance of these substituents.

A general representation of this approach is as follows:

Aromatic Substrate: 1,2-dimethoxy-4-methylbenzene

Acylating Agent: Acetyl chloride or Acetic anhydride

Catalyst: Lewis acid (e.g., AlCl₃)

One of the challenges with Friedel-Crafts reactions is controlling the regioselectivity, especially on a polysubstituted ring. chemguide.co.uk In the acylation of methylbenzene (toluene), for instance, substitution occurs almost exclusively at the 4-position, despite the methyl group being an ortho-, para-director. libretexts.org For 1,2-dimethoxy-4-methylbenzene, the directing effects would need to be carefully considered to achieve the desired 2'-acetyl product.

Table 1: Comparison of General Friedel-Crafts Acylation Conditions

| Parameter | Traditional Method | Modern Alternatives |

| Catalyst | Stoichiometric AlCl₃, FeCl₃, BF₃ | Catalytic zeolites, solid acids |

| Acylating Agent | Acyl chlorides, Anhydrides | Carboxylic acids, Anhydrides |

| Solvent | Dichloromethane, Carbon disulfide | Nitromethane (B149229), Ionic liquids, or solvent-free |

| Temperature | 0°C to reflux | Room temperature to 150°C |

| Waste Generation | High (acidic aqueous waste) | Low (recyclable catalyst) |

Methylation Reactions of Hydroxyacetophenone Precursors

An alternative synthetic route involves the methylation of a dihydroxy-methylacetophenone precursor, such as 4',5'-dihydroxy-2'-methylacetophenone. This strategy builds the desired substitution pattern on the ring first, followed by the installation of the methoxy groups.

This method is advantageous as it can offer better control over the final substitution pattern. The synthesis would begin with a suitably substituted phenol, which is first acylated and then methylated. For example, 2-methylresorcinol (B147228) could be acylated to produce 2',4'-dihydroxy-3'-methylacetophenone, which serves as a precursor.

The methylation step is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). chemicalbook.com The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxides that then react with the methylating agent in an Sₙ2 reaction.

A study on the methylation of 3',4'-dihydroxyacetophenone (B73281) demonstrated a 93% yield of 3',4'-dimethoxyacetophenone (B42557) using methyl iodide and potassium carbonate in acetone. chemicalbook.com A similar approach could be adapted for the corresponding 4',5'-dihydroxy-2'-methyl precursor.

Novel Catalyst Systems and Reaction Optimization in Acylation

Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, leading to significant amounts of corrosive and toxic waste. boisestate.edu Modern synthetic chemistry has focused on developing more sustainable and efficient heterogeneous catalysts, particularly zeolites. boisestate.edudigitellinc.com

Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. researchgate.net Their advantages include:

Reusability: They can be recovered and reused multiple times, reducing waste and cost. rsc.org

Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers. researchgate.net

Reduced Waste: They eliminate the need for aqueous work-up to remove the catalyst. digitellinc.com

Zeolites such as HY, H-Beta, and ZSM-5 have been successfully employed in the acylation of various aromatic compounds. researchgate.netrsc.org For example, iron oxide supported on HY zeolite (Fe₂O₃/HY) has been shown to be an efficient catalyst for the acylation of m-xylene, with the catalytic activity linked to an increase in Lewis acidic sites. rsc.org The efficiency of these catalysts can be influenced by factors like the silica-to-alumina ratio (SAR), with lower SAR values sometimes leading to higher conversion rates. rsc.org

Reaction optimization is crucial for maximizing yield and selectivity. numberanalytics.com This involves systematically varying parameters such as temperature, solvent, reaction time, and the molar ratio of reactants and catalyst. numberanalytics.comacs.org For instance, in one study, optimizing the amount of AlCl₃ and the reaction temperature in nitromethane increased the yield of a key intermediate from 70% to 97%. acs.org

Table 2: Performance of Selected Zeolite Catalysts in Acylation

| Catalyst | Aromatic Substrate | Acylating Agent | Product | Conversion/Yield | Reference |

| HY Zeolite | m-Xylene | Benzoic Acid | 2,4-Dimethylbenzophenone | Good Conversion | boisestate.edu |

| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | 2,4-Dimethylbenzophenone | 94.1% Yield | rsc.org |

| H-Beta Zeolite | Furan | Acetic Anhydride | 2-Acetylfuran | Enhanced Catalysis | researchgate.net |

| Mordenite | m-Xylene | Benzoyl Chloride | Low Activity | <30% Conversion | rsc.org |

Derivatization Studies and Analogue Synthesis

Derivatization of this compound allows for the creation of a library of related compounds, enabling the exploration of structure-activity relationships in various chemical and biological contexts. Modifications can be targeted at either the aromatic ring or the acetyl functional group.

Modification of the Aromatic Ring System for Structural Diversity

The electron-rich nature of the dimethoxy-methyl-substituted benzene (B151609) ring makes it susceptible to further electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups, leading to structural diversity.

One common modification is nitration . The nitration of the related compound 2',5'-dimethoxyacetophenone (B1329382) has been studied, demonstrating that substitution occurs on the aromatic ring. acs.org Using a mixture of nitric acid and sulfuric acid introduces a nitro (NO₂) group. The position of substitution is directed by the existing methoxy and acetyl groups. The acetyl group is a deactivating meta-director, while the methoxy groups are activating ortho-, para-directors. The interplay of these effects determines the final regiochemical outcome. acs.org For this compound, the vacant 6'-position would be a likely site for such a substitution.

Another potential modification is alkylation . Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic ring. miracosta.edu This reaction typically uses an alkyl halide and a Lewis acid catalyst. However, a key drawback is the potential for carbocation rearrangements, which can lead to a mixture of products. libretexts.org Using stable carbocation sources, like t-butyl alcohol in the presence of a strong acid, can provide a cleaner reaction. miracosta.edu

Functionalization of the Acetyl Group

The acetyl group itself is a versatile functional handle that can undergo a wide range of chemical transformations. ichem.md These reactions allow for the synthesis of a diverse set of analogues with different functionalities.

A primary transformation is the reduction of the carbonyl group . The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.org Further reduction to a methylene (B1212753) (CH₂) group, effectively converting the acetyl group to an ethyl group, can be achieved through methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com Catalytic hydrogenation over a palladium catalyst is also effective for reducing aryl alkyl ketones. libretexts.org This two-step sequence of acylation followed by reduction is a powerful method for synthesizing primary alkylbenzenes while avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylation. libretexts.orglibretexts.org

The α-methyl group of the acetyl moiety can also be functionalized. For example, it can undergo bromination to form an α-bromoketone, which is a valuable intermediate for further synthesis. ichem.md Additionally, the carbonyl group can react with aldehydes in a base-catalyzed aldol (B89426) condensation (Claisen-Schmidt reaction) to form α,β-unsaturated ketones, also known as chalcones. ichem.md

Table 3: Common Transformations of the Acetyl Group in Aryl Ketones

| Reaction Type | Reagents | Product Functional Group |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene (Alkane) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (Alkane) |

| Catalytic Hydrogenation | H₂, Pd/C | Methylene (Alkane) |

| α-Bromination | Br₂, CuBr₂ | α-Bromoketone |

| Aldol Condensation | Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Formation of Hybrid Molecules (e.g., Acetophenone-Tetrazole Hybrids, Chalcones)

The acetophenone (B1666503) scaffold, characterized by an aromatic ring attached to a methyl ketone group, serves as a versatile starting point for the synthesis of more complex molecular architectures. Specifically, this compound can be utilized as a key building block in the creation of hybrid molecules, such as chalcones, which are known for their broad spectrum of biological activities. nih.gov

Chalcone (B49325) Synthesis

Chalcones are a class of compounds belonging to the flavonoid family, chemically defined by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govwpmucdn.com The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde. rasayanjournal.co.inresearchgate.net

In this reaction, the hydroxide (B78521) catalyst deprotonates the α-carbon of the acetophenone (in this case, this compound), creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated carbonyl system of the chalcone. wpmucdn.com While various catalysts and reaction conditions have been explored, including microwave irradiation and the use of different alkali solutions, the fundamental Claisen-Schmidt condensation remains a robust and widely used method. rasayanjournal.co.inresearchgate.netmdpi.com

The synthesis of chalcones from various acetophenones and benzaldehydes can result in a wide array of derivatives. The yields of these reactions can vary significantly based on the specific reactants and conditions used. nih.gov

Table 1: Examples of Chalcone Synthesis Yields (General) This table illustrates typical yields for chalcone synthesis from different reactants, as specific yield data for this compound was not available in the provided sources.

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Yield (%) |

| Acetophenone | p-methoxybenzaldehyde | NaOH / Ethanol | High |

| 2'-hydroxyacetophenone | 2,5-dimethoxybenzaldehyde | NaOH | Low IC50 |

| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | NaOH | Low IC50 |

| Acetophenone | Benzaldehyde | KOH / EtOH | Variable |

Data adapted from general chalcone synthesis reports. nih.govwpmucdn.comrasayanjournal.co.inmdpi.com

Photochemical Transformations and Photoremovable Protecting Group Chemistry

Aromatic ketones, including acetophenone derivatives, are well-understood in terms of their photophysical and photochemical properties, making them suitable candidates for applications in photochemistry. acs.org One significant application is in the development of photoremovable protecting groups (PPGs), which allow for spatial and temporal control over the release of chemical substances upon irradiation. acs.orgresearchgate.net

The core concept involves attaching a PPG to a substrate molecule, rendering it inactive. Exposure to light of a specific wavelength cleaves the PPG, releasing the active substrate. Derivatives of 2-nitroveratryl and 3′,5′-dimethoxybenzoin are examples of fragments used to create PPGs that are sensitive to specific wavelengths. harvard.edu For instance, a derivative of the 2-nitroveratryl fragment can be sensitive to 420 nm light, while a 3′,5′-dimethoxybenzoin fragment can be tuned to be cleaved by 254 nm light. harvard.edu

The photochemistry of acetophenones is central to this field. Light pulses can initiate different types of reactions depending on their duration and sequence. harvard.edu For example, 2,2-dimethoxy-2-phenylacetophenone (B1663997) is a well-known photoinitiator that, upon exposure to light, undergoes cleavage to form radicals that can initiate polymerization. rsc.orgwikipedia.org The study of its photochemistry reveals complex pathways involving both thermal and photochemical fragmentations of the resulting radicals. rsc.org

While specific photochemical studies on this compound were not detailed in the search results, its structural similarity to other photochemically active acetophenones suggests its potential for such applications. The presence of dimethoxy groups, similar to those in the widely used nitro-veratryl PPGs, indicates that it could be a scaffold for new light-sensitive molecules. acs.orgresearchgate.net The synthesis of a related compound, 4,5-Dimethoxy-2-nitroacetophenone, has been reported, which combines the dimethoxyacetophenone core with a photolabile nitro group, further highlighting the relevance of this chemical space in PPG development. researchgate.netmdpi.com

Reaction Mechanism and Kinetic Investigations in Organic Synthesis

Understanding the reaction mechanisms and kinetics of synthetic transformations is crucial for optimizing reaction conditions and improving yields. For reactions involving acetophenones, such as the synthesis of 4-methylacetophenone via Friedel-Crafts acylation, the mechanism involves the formation of an acylium ion from acetic anhydride and a Lewis acid catalyst like aluminum trichloride. alfa-chemistry.com This electrophile then attacks the aromatic ring (toluene, in this case) to form the product. alfa-chemistry.com

In the context of chalcone synthesis via the Claisen-Schmidt condensation, the mechanism proceeds through several key steps.

General Mechanism of Claisen-Schmidt Condensation:

Enolate Formation: A base, typically a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. wpmucdn.com

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate. wpmucdn.com

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (an aldol adduct). wpmucdn.com

Dehydration: Under the basic reaction conditions, a second α-hydrogen is abstracted, leading to the elimination of a hydroxide ion and the formation of the α,β-unsaturated ketone (chalcone). This final step is often driven by the formation of a stable, conjugated system. wpmucdn.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4',5'-Dimethoxy-2'-methylacetophenone is anticipated to display distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as 4,5-Dimethoxy-2-nitroacetophenone, the following proton signals are predicted. mdpi.comresearchgate.net The two aromatic protons are expected to appear as singlets due to their para positioning relative to each other. The protons of the two methoxy (B1213986) groups will likely resonate as a single peak or two closely spaced singlets. The acetyl methyl protons and the aromatic methyl protons will each produce a sharp singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-3') | 7.0-7.2 | Singlet | 1H |

| Aromatic H (H-6') | 6.8-7.0 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | 6H |

| Acetyl (-COCH₃) | 2.4-2.6 | Singlet | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms within the molecule. The spectrum for this compound would be expected to show eleven distinct signals. The carbonyl carbon of the acetyl group will appear significantly downfield. The six aromatic carbons will have chemical shifts in the typical aromatic region, with those bearing methoxy groups shifted further downfield. The carbons of the two methoxy groups and the two methyl groups will resonate in the upfield aliphatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 198-202 |

| Aromatic C-4', C-5' (-OCH₃) | 145-155 |

| Aromatic C-1', C-2' | 125-140 |

| Aromatic C-3', C-6' | 105-115 |

| Methoxy (-OCH₃) | 55-60 |

| Acetyl (-COCH₃) | 28-32 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization mass spectrum (EI-MS) would be expected to show a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 194.23. The fragmentation pattern is characteristic of acetophenone (B1666503) derivatives and provides valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion [M-15]⁺ at m/z 179.

Loss of the Acetyl Group: Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of an acetyl radical (•COCH₃, 43 Da) and the formation of a substituted phenyl cation [M-43]⁺ at m/z 151. This ion could be further stabilized by the electron-donating methoxy groups.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | [M]⁺ (Molecular Ion) | [C₁₁H₁₄O₃]⁺ |

| 179 | [M - CH₃]⁺ | [C₁₀H₁₁O₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the range of 1670-1690 cm⁻¹ for aromatic ketones. Other characteristic bands would include C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching of the aromatic ring, and strong C-O stretching bands for the two ether linkages of the methoxy groups. Data from the similar compound 4,5-Dimethoxy-2-nitroacetophenone shows a characteristic C=O stretch at 1680 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra, which would help confirm the substitution pattern.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Strong |

| Carbonyl (C=O) Stretch | 1670-1690 | Strong | Medium |

| Aromatic C=C Stretch | 1580-1620, 1450-1520 | Medium-Strong | Strong |

| Asymmetric C-O Stretch (Aryl Ether) | 1230-1270 | Strong | Medium |

Advanced Chromatographic Techniques in Purity and Composition Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound would be separated from any impurities on a gas chromatography column (e.g., a non-polar or medium-polarity capillary column like a DB-5 or HP-5ms). The retention time would be characteristic of the compound under specific chromatographic conditions. The eluting compound is then introduced into a mass spectrometer, which serves as a detector, providing a mass spectrum that can confirm the identity of the peak and assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. Detection would commonly be performed using a UV detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance (likely in the 254-280 nm range). The purity of a sample can be determined by the relative area of the main peak corresponding to the compound.

Pharmacological and Biological Activity Investigations

Antimicrobial Efficacy Studies

The potential of 4',5'-Dimethoxy-2'-methylacetophenone as an antimicrobial agent is being actively explored. This includes its effectiveness against a range of pathogenic microorganisms.

Antibacterial Activity and Spectrum of Action

Currently, there is no publicly available research data detailing the specific antibacterial activity and spectrum of action for this compound. Studies on other acetophenone (B1666503) derivatives have shown a range of antibacterial effects, suggesting that this class of compounds may be a promising area for future research in the development of new antibacterial agents.

Antifungal Activity Against Plant and Human Pathogens

Specific studies on the antifungal activity of this compound against plant and human pathogens have not been identified in the current body of scientific literature. However, related acetophenone compounds have been investigated for their antifungal properties. For example, a study on 2,4-dihydroxy-5-methylacetophenone derivatives showed that some of these compounds displayed broad-spectrum activity against several important plant fungal pathogens. Another compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has demonstrated antifungal activity against Candida albicans. These findings suggest that the acetophenone scaffold may be a valuable starting point for the development of novel antifungal agents.

Antiviral Activity and Viral Enzyme Targeting

There is currently a lack of specific research on the antiviral activity of this compound and its potential to target viral enzymes. The broader class of acetophenones is not prominently featured in current antiviral research, which tends to focus on other chemical scaffolds.

Antimycobacterial Activity and Mechanistic Insights

While a range of natural products and synthetic compounds are being investigated for their antimycobacterial properties, specific data on the activity of this compound is not available. Research on other acetophenone derivatives has shown some potential in this area. A study involving a library of twenty-three acetophenone derivatives found that some of these compounds exhibited bacteriostatic activity against mycobacteria. The active compounds in that study tended to be more hydrophobic, suggesting a possible mechanism of action related to the high lipid content of the mycobacterial cell wall.

Anticancer and Cytotoxicity Profiling

The potential of this compound as an anticancer agent is an emerging area of interest, with a focus on its effects on cancer cells in laboratory settings.

In Vitro Cytotoxicity Against Cancer Cell Lines

Specific studies detailing the in vitro cytotoxicity of this compound against various cancer cell lines are not yet available in published research. However, the cytotoxic potential of other acetophenone derivatives has been explored. For instance, chalcones synthesized from acetophenones have been tested for their cytotoxic activity against breast cancer cell lines. Additionally, other natural and synthetic acetophenone derivatives have been evaluated for their ability to suppress the proliferation of various cancer cell lines, with some showing promising activity.

Effects on Hematological Malignancies

In vitro studies have demonstrated that 2'-Hydroxy-4',5'-dimethoxyacetophenone possesses strong anti-cancer activity against several human acute leukemia cell lines. nih.gov The compound's anti-leukemic effects were investigated using an MTT assay, which assesses cell viability. nih.govresearchgate.net The research showed significant cytotoxic effects and high cell death in the tested cancer cells, while notably being non-toxic to normal Human Umbilical Vein Endothelial Cells (HUVEC) at the tested concentrations. nih.govresearchgate.net

The compound was tested against the following human acute leukemia cell lines nih.govresearchgate.net:

| Cell Line | Description |

| 32D-FLT3-ITD | A murine myeloid progenitor cell line expressing a common mutation in acute myeloid leukemia. |

| Human HL-60/vcr | A human promyelocytic leukemia cell line, resistant to vincristine. |

| MOLT-3 | A human T-cell acute lymphoblastic leukemia cell line. |

| TALL-104 | A human T-cell acute lymphoblastic leukemia cell line. |

The potent activity against these specific cell lines highlights the potential of 2'-Hydroxy-4',5'-dimethoxyacetophenone as a subject for further investigation in the context of hematological cancers. nih.gov

Anti-proliferative Mechanisms

The primary anti-proliferative mechanism demonstrated for 2'-Hydroxy-4',5'-dimethoxyacetophenone is the induction of cell death in cancerous cells. researchgate.net The anti-leukemic effect was confirmed through MTT assays, which measure the metabolic activity of cells and serve as an indicator of cell viability. nih.gov The compound exhibited high cell death against all tested human acute leukemia cell lines. researchgate.net This cytotoxic activity is selective, as the compound was found to be non-toxic to normal HUVEC cells, suggesting a targeted effect on malignant cells. nih.gov

Enzyme Inhibition Studies

2'-Hydroxy-4',5'-dimethoxyacetophenone has been investigated for its inhibitory effects on several enzymes implicated in various pathological conditions.

Research indicates that 2'-Hydroxy-4',5'-dimethoxyacetophenone shows potent inhibition of the aldose reductase enzyme. nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov The inhibitory action of the compound was confirmed through in vitro assays, and in silico docking analyses suggested strong interactions with key catalytic residues in the active site of the enzyme. nih.gov

The compound 2'-Hydroxy-4',5'-dimethoxyacetophenone has been identified as a potent inhibitor of collagenase. nih.gov Collagenases are enzymes that break down collagen, and their inhibition is a target in various therapeutic areas. nih.gov The inhibitory effect was demonstrated in in vitro studies, with molecular docking analyses further supporting the finding by showing strong interactions within the enzyme's active site. nih.gov

Based on available scientific literature, no specific data on the inhibitory activity of 2'-Hydroxy-4',5'-dimethoxyacetophenone against acetylcholinesterase or butyrylcholinesterase has been reported.

Based on available scientific literature, there is no specific data reported for the inhibitory effects of 2'-Hydroxy-4',5'-dimethoxyacetophenone on alpha-amylase and alpha-glucosidase enzymes.

Anti-inflammatory and Immunomodulatory Effects

A compound's anti-inflammatory activity extends beyond COX inhibition and involves its ability to modulate the broader immune response. This includes influencing the production of signaling proteins called cytokines and other inflammatory mediators like nitric oxide (NO). nih.gov Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), promote inflammation, while anti-inflammatory cytokines like IL-10 help to resolve it. nih.govmdpi.com

Research in this area often uses in vitro models, such as macrophage cells stimulated with lipopolysaccharide (LPS), to mimic an inflammatory response. nih.gov The effect of the test compound on the levels of these cytokines and NO production is then measured. nih.gov A compound demonstrating the ability to decrease pro-inflammatory mediators and/or increase anti-inflammatory ones would be considered to have significant anti-inflammatory and immunomodulatory potential. nih.govmdpi.com

Antioxidant Activity Investigations

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. scienceandtechnology.com.vn This damage, known as oxidative stress, is implicated in a wide range of diseases. researchgate.net Therefore, evaluating the antioxidant potential of a new compound is a critical step in determining its therapeutic value. This is typically accomplished through a variety of in vitro assays that measure different aspects of antioxidant action.

One of the most common and straightforward methods for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.comnih.gov DPPH is a stable free radical that has a deep purple color in solution. mdpi.comnih.gov When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow. nih.gov

The change in absorbance is measured with a spectrophotometer, allowing for the quantification of the compound's scavenging ability. mdpi.com The results are typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value indicates greater antioxidant activity. nih.gov

Table 1: General Parameters for DPPH Radical Scavenging Assay

| Parameter | Description | Common Unit |

| IC50 | The concentration of a substance required to inhibit 50% of the DPPH free radicals. | µg/mL or µM |

| TEAC | Trolox Equivalent Antioxidant Capacity. Compares the antioxidant capacity of a compound to that of the standard, Trolox. | µM TE/L |

| % Inhibition | The percentage of DPPH radicals scavenged at a specific concentration of the test compound. | % |

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govmdpi.com This process is a hallmark of oxidative stress and is implicated in numerous diseases. nih.govmdpi.com An antioxidant's ability to inhibit lipid peroxidation is a key indicator of its protective potential within a biological system. mdpi.com

This activity can be assessed in vitro by inducing lipid peroxidation in a model system, such as rat liver microsomes, using agents like ferrous ions and ascorbate. uoa.gr The effectiveness of a test compound is measured by its ability to prevent the formation of peroxidation end-products like malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE). nih.gov Potency is often expressed as an IC50 value, indicating the concentration that inhibits lipid peroxidation by 50%. uoa.gr

Table 2: Common Measures in Lipid Peroxidation Inhibition Assays

| Measurement | Description | Significance |

| IC50 Value | Concentration of the compound that inhibits lipid peroxidation by 50%. | Indicates the potency of the antioxidant effect. |

| MDA Levels | Malondialdehyde is a common end-product of lipid peroxidation. | Lower levels in the presence of the compound suggest inhibition. |

| 4-HNE Levels | 4-hydroxy-2-nonenal is another major product of lipid peroxidation. | Reduced levels indicate a protective effect against lipid damage. nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Key Pharmacophores for Biological Efficacy

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For acetophenone (B1666503) derivatives, several key features have been identified as critical for their pharmacological effects. nih.govresearchgate.net

The core acetophenone scaffold, consisting of a substituted phenyl ring attached to a methyl ketone group, is a fundamental component. The oxygen atom of the acetyl group often acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. The aromatic ring provides a platform for various substituents that can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Studies on various natural and synthetic acetophenone derivatives have highlighted the importance of the substitution pattern on the phenyl ring. nih.gov For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly impact activity. In many biologically active acetophenones, a hydroxyl group ortho to the acetyl moiety is a common feature, suggesting its involvement in intramolecular hydrogen bonding or direct interaction with a receptor. researchgate.net While 4',5'-Dimethoxy-2'-methylacetophenone itself does not possess this ortho-hydroxyl group, the spatial arrangement of its methoxy and methyl groups contributes to a unique electronic and conformational profile that dictates its interactions.

The biological activity of acetophenone derivatives has been explored across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. nih.govkib.ac.cn For example, xanthoxylin, an acetophenone derivative, has demonstrated anticancer properties by inducing apoptosis and cell cycle arrest. nih.govmdpi.com The structural features responsible for these activities often include a specific arrangement of hydrophobic and hydrogen-bonding groups that complement the binding site of the target protein.

Impact of Substituent Position and Nature on Activity Profiles

The biological activity of acetophenone derivatives is highly sensitive to the position and chemical nature of the substituents on the aromatic ring. nih.gov Modifications to the core structure of this compound can lead to significant changes in its pharmacological profile.

Methyl Group: The position of the methyl group has been shown to be a critical determinant of activity in various acetophenone analogs. For instance, in a study on the acaricidal activity of compounds derived from 2'-hydroxy-4'-methylacetophenone, the 3'-methylacetophenone (B52093) isomer was found to be more effective than the 2'-methyl and 4'-methyl isomers. researchgate.net This highlights that even a subtle change in the methyl group's location can significantly alter biological efficacy, likely due to steric effects that influence the molecule's fit within a receptor's binding pocket. The number of methyl groups also plays a role, with studies on phytotoxic activity showing that 2',4'-dimethylacetophenone (B1329390) was the most potent compound among the tested acetophenones. researchgate.netnih.gov

Methoxy Groups: The dimethoxy substitution pattern at the 4' and 5' positions is a key feature of the title compound. In the broader class of 2,5-dimethoxy-substituted amphetamines, it has been observed that electron-withdrawing substituents at the 4-position tend to increase psychotomimetic activity, while electron-donating groups decrease it. nih.gov This effect is thought to be related to the conjugative electron release from the 5-methoxy group to the phenyl ring. nih.gov While this compound is not an amphetamine, these findings suggest that the electronic properties governed by the methoxy groups are crucial for its interactions with biological targets. Altering the position or number of methoxy groups would likely have a profound impact on the molecule's activity.

Other Substituents: The introduction of different functional groups can dramatically alter the activity profile. For example, the presence of hydroxyl groups, as seen in many natural acetophenones, can introduce hydrogen bonding capabilities and alter the compound's solubility and metabolic stability. nih.govresearchgate.net The nature and position of these groups dictate the specific interactions a molecule can form with its biological target.

The following table summarizes the influence of substituent modifications on the activity of various acetophenone derivatives, providing insights into the structure-activity relationships.

| Compound/Derivative | Substituent Modification | Impact on Biological Activity |

| 2'-hydroxy-4'-methylacetophenone derivatives | Position of the methyl group | 3'-methyl isomer showed higher acaricidal activity than 2'-methyl and 4'-methyl isomers. researchgate.net |

| Propiophenone, 4'-methylacetophenone, 2',4'-dimethylacetophenone | Number and position of methyl groups | 2',4'-dimethylacetophenone exhibited the highest phytotoxic activity. researchgate.netnih.gov |

| 2,5-dimethoxy amphetamines | Nature of substituent at the 4-position | Electron-withdrawing groups increase activity, while electron-donating groups decrease it. nih.gov |

| Natural Acetophenones | Presence of hydroxyl groups | Often crucial for activity, enabling hydrogen bonding interactions. nih.govresearchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug discovery for predicting the activity of new molecules before their synthesis, thereby saving time and resources. researchgate.net

For classes of compounds similar to this compound, QSAR studies have been successfully applied to understand the structural requirements for their biological effects. These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net Statistical methods like multiple linear regression, multiple nonlinear regression, and artificial neural networks are then used to build predictive models. researchgate.netki.si

A typical QSAR study on a series of related compounds might reveal that specific descriptors are highly correlated with biological activity. For example, a model might indicate that a particular steric parameter is positively correlated with activity, suggesting that bulkier substituents at a certain position enhance the compound's effect. Conversely, a negative correlation with a specific electronic descriptor might imply that electron-donating groups are detrimental to activity.

The validity of a QSAR model is assessed through various validation techniques, including external validation, leave-one-out cross-validation, and Y-randomization tests. researchgate.netki.si A robust and predictive QSAR model can then be used to guide the design of new analogs with potentially improved activity. For instance, if a model for a series of acetophenone derivatives indicates that increased hydrophobicity at a particular position is beneficial, new compounds with more lipophilic substituents at that position can be prioritized for synthesis and testing.

While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds.

Ligand-Receptor Interactions and Binding Site Characterization

Understanding how a ligand like this compound interacts with its biological target at the molecular level is fundamental to elucidating its mechanism of action. The binding of a ligand to a receptor is a dynamic process influenced by the flexibility of both the ligand and the receptor. nih.gov These interactions typically involve a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Characterizing the binding site of a receptor often involves techniques like X-ray crystallography of the ligand-receptor complex, which provides a static snapshot of the interaction. Computational methods such as molecular docking can also be used to predict the binding mode of a ligand within a receptor's active site. These models can help identify key amino acid residues in the receptor that are involved in the interaction. For example, a docking study might reveal that the acetyl group of an acetophenone derivative forms a hydrogen bond with a specific serine residue, while the phenyl ring is nestled in a hydrophobic pocket formed by leucine (B10760876) and valine residues.

In the context of G protein-coupled receptors (GPCRs), a major class of drug targets, ligand binding can be complex. For instance, studies on the dopamine (B1211576) D2 receptor have shown that ligands can interact with both an orthosteric binding pocket and a secondary binding pocket. mdpi.com The interactions with the secondary pocket can be crucial for determining a ligand's selectivity and signaling properties. mdpi.com Similarly, for serotonin (B10506) receptors, specific residues in the transmembrane domains and extracellular loops have been identified as critical for ligand recognition and biased signaling.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov This method is crucial for identifying potential biological targets (like enzymes or receptors) for a compound and estimating the strength of their interaction, often expressed as binding energy.

In a typical docking study for 4',5'-Dimethoxy-2'-methylacetophenone, the compound (the "ligand") would be virtually screened against a library of macromolecular targets. The simulation calculates the most likely binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For instance, docking this molecule against enzymes like cyclooxygenase (COX) or protein kinases could reveal potential anti-inflammatory or anticancer activities.

Illustrative Molecular Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | TYR-385, ARG-120, SER-530 |

| Epidermal Growth Factor Receptor (EGFR) | 3W2S | -7.5 | LEU-718, VAL-726, LYS-745 |

| Human DNA Topoisomerase II | 1BGW | -6.9 | ASP-479, GLY-478 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can assess the conformational stability of a ligand within a protein's binding site and analyze the persistence of key interactions. revista-agroproductividad.org

For a complex of this compound and a target protein identified through docking, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds). revista-agroproductividad.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to determine if the complex remains stable. revista-agroproductividad.org The Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. revista-agroproductividad.org These simulations confirm whether the binding pose predicted by docking is maintained in a more realistic, dynamic environment. mdpi.com

Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value/Condition |

|---|---|

| Simulation Software | GROMACS |

| Force Field | CHARMM36m |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 bar |

| Key Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a potential drug, its pharmacokinetic properties must be evaluated. ADMET prediction tools use computational models to estimate how a compound will behave in the body. researchgate.netnih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the discovery process, reducing the likelihood of late-stage failures. phcogj.com

For this compound, various parameters would be calculated. These include its potential for oral bioavailability, predicted by rules like Lipinski's Rule of Five, as well as its permeability across biological barriers like the intestinal wall (Caco-2 permeability) and the blood-brain barrier. mdpi.com Models also predict interactions with metabolic enzymes (like Cytochrome P450s) and potential toxicity risks. mdpi.com

Illustrative Predicted ADMET and Drug-Likeness Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 194.23 g/mol | Passes Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.15 | Passes Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Passes Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Passes Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | May have central nervous system effects |

| CYP2D6 Inhibitor | Predicted No | Low risk of drug-drug interactions via this pathway |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Unlike molecular mechanics methods used in docking and MD, DFT provides a more fundamental understanding of a molecule's properties based on its electron density. samipubco.comnih.gov

DFT calculations for this compound can determine its optimized molecular geometry, vibrational frequencies (which can be compared to experimental IR and Raman spectra), and electronic properties. mdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Illustrative DFT Calculation Results (B3LYP/6-311G basis set)**

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment | 3.45 Debye |

Medicinal Chemistry and Drug Discovery Perspectives

Identification of Lead Compounds and Therapeutic Potential

While direct therapeutic applications of 4',5'-Dimethoxy-2'-methylacetophenone are not extensively documented, the therapeutic potential of closely related analogs is significant. A structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been identified as a potent lead compound with multiple biological activities. nih.gov This analog demonstrates strong inhibitory action against aldose reductase and collagenase, enzymes implicated in diabetic complications and tissue degradation, respectively. nih.gov Furthermore, it exhibits significant anti-cancer properties against various human acute leukemia cell lines. nih.gov

The acetophenone (B1666503) framework is a versatile starting point for lead discovery. Derivatives of methyl 2-acetyl-4,5-dimethoxyphenylacetate have been synthesized and evaluated for local anesthetic and anti-inflammatory activities. nih.gov Studies on other acetophenone derivatives have revealed effective inhibitory activity against key metabolic enzymes such as α-glycosidase, carbonic anhydrases (hCA I/II), acetylcholinesterase (AChE), and tyrosinase, highlighting the broad therapeutic potential of this chemical class. nih.govresearchgate.net The diverse bioactivity of these related compounds underscores the potential of the 4',5'-dimethoxyacetophenone scaffold as a foundation for identifying novel lead compounds for various diseases.

| Compound/Derivative Class | Therapeutic Target/Activity | Reference |

|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Aldose Reductase Inhibition, Collagenase Inhibition, Anti-leukemic | nih.gov |

| Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate Derivatives | Local Anesthetic, Anti-inflammatory | nih.gov |

| General Acetophenone Derivatives | α-glycosidase, Carbonic Anhydrase I/II, Acetylcholinesterase, Tyrosinase Inhibition | nih.gov |

Scaffold Hopping and Combinatorial Chemistry in Drug Design

The this compound structure is an ideal candidate for strategies like combinatorial chemistry and scaffold hopping, which are central to modern drug discovery. nih.goviipseries.org

Combinatorial chemistry allows for the rapid synthesis of a large library of compounds from a core structure. youtube.com Using the dimethoxymethylacetophenone scaffold, chemists can systematically introduce a wide variety of substituents at different positions to explore the structure-activity relationship (SAR) extensively. This approach can generate numerous analogs, which can then be screened through high-throughput methods to identify compounds with enhanced potency or improved pharmacokinetic properties. nih.gov Amino dimethoxyacetophenones have been successfully used as building blocks in Diversity-Oriented Synthesis (DOS) to create libraries of natural product analogs like flavones, coumarins, and chalcones. mdpi.com

Scaffold hopping is a powerful strategy used to identify novel core structures while retaining the key pharmacophoric features of a known active compound. nih.govresearchgate.netuniroma1.it This is particularly useful for overcoming issues with a lead compound, such as metabolic instability, toxicity, or poor solubility. nih.govuniroma1.it Starting with the this compound core, medicinal chemists can replace the central acetophenone ring with other isosteric structures (e.g., pyridyl, pyrazole, or other heterocyclic systems). nih.govresearchgate.net This allows for the exploration of new chemical space and the potential discovery of compounds with superior drug-like properties that maintain the essential interactions with the biological target. researchgate.net

Preclinical Evaluation and Translational Research Considerations

Preclinical evaluation involves a series of in vitro and in silico studies to assess the biological activity and drug-like properties of a compound before any potential human trials. The research on 2'-Hydroxy-4',5'-dimethoxyacetophenone serves as an excellent model for the preclinical evaluation of analogs derived from the this compound scaffold. nih.gov

In Vitro Studies: Laboratory-based assays are crucial for determining a compound's efficacy against specific targets. For 2'-Hydroxy-4',5'-dimethoxyacetophenone, the MTT assay was used to confirm its cytotoxic effects on several human acute leukemia cell lines (32D-FLT3-ITD, HL-60/vcr, MOLT-3, and TALL-104). nih.gov Notably, the compound was found to be non-toxic to normal human umbilical vein endothelial cells (HUVEC) at the tested concentrations, indicating a favorable selectivity profile. nih.gov Additionally, a DPPH assay established its antioxidant activity, with an IC50 value of 157 µg/mL. nih.gov

In Silico Studies: Computational methods are used to predict a compound's behavior and interactions. For 2'-Hydroxy-4',5'-dimethoxyacetophenone, molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses were performed. nih.gov These studies suggested potent inhibition of aldose reductase and collagenase by showing strong interactions with key residues in the enzymes' active sites. nih.gov Similar in silico approaches, including molecular docking and ADMET prediction, are routinely applied to various acetophenone derivatives to predict their binding affinity to targets like acetylcholinesterase and carbonic anhydrase and to assess their potential as future drug candidates. nih.govurjc.es

These preclinical findings are vital for translational research. The potent and selective anti-cancer activity demonstrated by the acetophenone analog in vitro provides a strong rationale for advancing similar compounds into more complex preclinical models. nih.gov Such data are essential for bridging the gap between basic laboratory discovery and clinical application.

| Evaluation Method | Assay/Technique | Key Finding | Reference |

|---|---|---|---|

| In Vitro | MTT Assay | Strong anti-cancer activity against human leukemia cell lines (32D-FLT3-ITD, HL-60/vcr, MOLT-3, TALL-104); non-toxic to normal HUVEC cells. | nih.gov |

| DPPH Assay | Strong antioxidant activity (IC50 = 157 µg/mL). | nih.gov | |

| In Silico | Molecular Docking & ADMET Analysis | Predicted potent inhibition of aldose reductase and collagenase. | nih.gov |

Advanced Chemical Biology Applications

Use as Chemical Probes in Biological Systems

While specific applications of 4',5'-Dimethoxy-2'-methylacetophenone as a chemical probe are not extensively documented in publicly available research, the acetophenone (B1666503) scaffold is a valuable pharmacophore in the design of small molecules for exploring biological systems. nih.govresearchgate.net Acetophenone derivatives have been synthesized and evaluated for various biological activities, serving as inhibitors for enzymes such as monoamine oxidase B and acetylcholinesterase. researchgate.netrsc.org The development of such derivatives as potential agents for neurodegenerative diseases highlights the utility of the acetophenone core in medicinal chemistry. rsc.org

The general approach to developing acetophenone-based chemical probes involves modifying the substitution pattern on the aromatic ring to achieve desired properties like potency, selectivity, and a specific mechanism of action. mdpi.com For instance, the introduction of alkylamine side chains to the acetophenone structure has been a strategy to design inhibitors that can bind to multiple sites on an enzyme. researchgate.net The methoxy (B1213986) and methyl groups on this compound could be starting points for further functionalization to create novel probes. The synthesis of acetophenone-triazole hybrids for evaluating antifouling activity is another example of how the acetophenone structure can be elaborated to probe biological processes. nih.gov The utility of a compound as a chemical probe is contingent on its ability to interact specifically with a biological target to elucidate its function or to act as a lead for drug development. nih.gov

Investigation of Tautomerism and Aromaticity in Substituted Acetophenones

Substituted acetophenones, like many carbonyl compounds with α-hydrogens, can exist in equilibrium between two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org For most simple acetophenones, the equilibrium strongly favors the more stable keto tautomer. libretexts.org However, the position of this equilibrium can be influenced by several factors, including the nature and position of substituents on the aromatic ring, which can affect the stability of the enol form through resonance, hydrogen bonding, or by influencing the aromaticity of the ring. masterorganicchemistry.com

The aromaticity of the phenyl ring in substituted acetophenones is a key factor in their stability and reactivity. Aromaticity can be quantitatively assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). asianpubs.orgnih.gov The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within the ring from an ideal aromatic system (like benzene (B151609), with a HOMA value of 1). researchgate.netnih.gov Substituents on the benzene ring can alter the bond lengths and thus the HOMA value. researchgate.net Electron-donating groups, such as the methoxy (-OCH3) and methyl (-CH3) groups present in this compound, can be expected to influence the electron distribution in the ring and consequently its aromaticity. Studies on other substituted acetophenones have shown a correlation between the electronic properties of the substituents (as described by the Hammett constant) and aromaticity indices like HOMA. asianpubs.org

| Substituent Property | Influence on Keto-Enol Equilibrium | Influence on Aromaticity (HOMA index) |

|---|---|---|

| Electron-donating groups (e.g., -OCH3, -CH3) | May slightly favor the keto form by increasing electron density on the ring, but the effect is generally small. researchgate.net | Tend to decrease the HOMA value slightly compared to benzene, indicating a minor decrease in aromaticity. researchgate.net |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can stabilize the enol form through conjugation, shifting the equilibrium more towards the enol. masterorganicchemistry.com | Tend to increase the HOMA value, suggesting an increase in aromaticity. asianpubs.org |

| Intramolecular Hydrogen Bonding | A hydroxyl group ortho to the acetyl group can form a strong intramolecular hydrogen bond in the enol tautomer, significantly stabilizing it. masterorganicchemistry.com | Can favor quinoid-like structures, which may lead to a decrease in the HOMA value of the aromatic ring. |

Role in Oxidative Degradation and Bleaching Chemistry (e.g., Cellulosic Chromophores)

Substituted acetophenones, particularly those with hydroxyl or methoxy groups, are relevant models for chromophores found in cellulosic materials like wood pulp. sbu.ac.ir These chromophores, often derived from residual lignin (B12514952), are responsible for the yellowing of paper and other cellulosic products. sbu.ac.ir The bleaching of pulp is a critical industrial process aimed at removing these colored compounds through oxidative degradation. researchgate.net

The methoxy groups in this compound make it a suitable model for certain lignin-derived structures. Lignin is a complex aromatic polymer and its degradation is a key aspect of pulp bleaching. nih.govrsc.org The oxidative bleaching process often employs reagents like chlorine dioxide, which can react with the phenolic and non-phenolic components of lignin. mdpi.com The presence of methoxy groups on the aromatic ring influences the reactivity towards these oxidizing agents. For example, studies on lignin model compounds have shown that phenolic structures are often more readily oxidized than their methoxy-substituted (etherified) counterparts. mdpi.comnih.gov

The degradation pathways of these chromophores can be complex, leading to the formation of smaller, colorless molecules such as carboxylic acids. researchgate.netresearchgate.net The stability of chromophoric structures towards oxidation is a critical factor in their persistence and the difficulty of bleaching. Some highly substituted acetophenones isolated from aged cellulosic pulps have shown considerable stability towards oxidation, which is attributed to factors like intramolecular hydrogen bonding and the potential to form less reactive quinoid tautomers. The study of the oxidative degradation of compounds like this compound can provide insights into the mechanisms of pulp yellowing and the efficiency of different bleaching technologies.

| Compound Type | Role in Discoloration | General Oxidative Degradation Products |

|---|---|---|